

Managing carryover issues in hydrogendeuterium exchange mass spectrometry

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Technical Support Center: Managing Carryover in HDX-Mass Spectrometry

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate carryover issues in hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments.

Troubleshooting Guides

Issue: Bimodal isotopic envelopes or unexpected lowdeuteration peaks are observed in the mass spectra.

Possible Cause: Sample carryover from a previous injection can lead to the appearance of artifactual low-deuterated subpopulations in the current run's mass spectrum.[1] This occurs when peptides from a previous, deuterated sample are retained in the LC system and elute during a subsequent analysis, by which time they have undergone significant back-exchange. [1][2] This can be misinterpreted as EX1 kinetics, leading to "false EX1" signatures.[2]

Troubleshooting Steps:

• Confirm Carryover: Inject a blank solvent after a deuterated sample run. The presence of analyte peaks in the blank injection is a clear indication of carryover.[3][4] To quantify the extent of carryover, measure the peak height of each peptide ion in both the sample run and

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the subsequent blank run. The ratio of these peak heights represents the amount of carryover.[2]

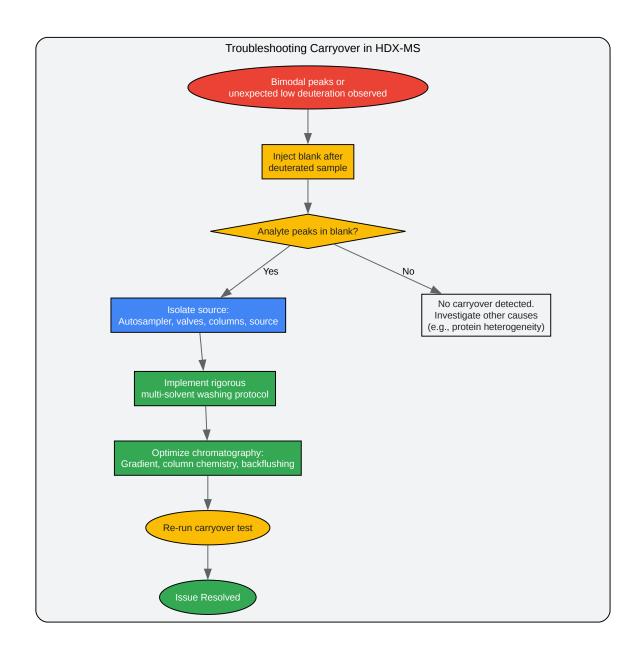
- Isolate the Source of Carryover: Systematically bypass or swap components of the LC-MS system to identify the source of the carryover. Potential sources include the autosampler, injection valve, connecting tubing, columns (trap and analytical), and the mass spectrometer source.[3] Column carryover is often compound-dependent and relates to strong interactions between the analyte and the stationary phase.[2]
- Implement a Rigorous Washing Protocol: Develop and optimize a multi-solvent washing procedure to be performed between sample injections. A thorough wash protocol is crucial for minimizing carryover.[2]
 - Initial Wash: After the analytical gradient, flush the trap and analytical columns with a strong organic solvent like acetonitrile or isopropanol to remove strongly retained peptides.
 - Multi-Solvent Wash: A sequence of solvent injections can be highly effective at removing residual analytes. An example of an effective multi-solvent wash for a trap column involves sequential injections of different solvent mixtures.
 - Protease Column Cleaning: The immobilized protease column can also be a source of carryover.[2] Use protease-safe wash solutions to clean the column. An additional LC pump can be implemented to deliver these custom wash solutions to the protease and enzyme columns.[5]

Optimize Chromatography:

- Gradient Elution: Ensure the gradient is sufficient to elute all peptides from the column.
 However, be mindful that excessively long gradients can increase back-exchange.[6]
- Column Chemistry: Consider using columns with different stationary phases if specific peptides consistently exhibit high carryover.
- Backflushing: Back-flushing the trap and analytical columns can help remove protein particles and aggregates that accumulate at the column entrance.[7][8]

A logical workflow for troubleshooting carryover is presented in the diagram below.





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Caption: Troubleshooting workflow for identifying and resolving carryover issues in HDX-MS.

Frequently Asked Questions (FAQs)

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Q1: What are the common causes of carryover in an HDX-MS experiment?

A1: Carryover in HDX-MS can originate from several sources within the LC system. The most common causes include:

- Adsorption of Peptides: "Sticky" peptides can strongly interact with the stationary phase of the trap and analytical columns, leading to incomplete elution during the chromatographic gradient.[1][2]
- Contaminated Hardware: Residual sample can be retained in various parts of the fluidic path, including the autosampler needle, injection valve rotor seals, and connecting tubing.[3] [9] Worn or dirty rotor seals are a frequent cause of carryover.[3]
- Protein Aggregates: Protein aggregates and agglomerates can accumulate at the entrance of the columns and slowly release peptides in subsequent runs.[7][8]
- Inadequate Washing: Insufficient or ineffective washing of the system between runs is a primary contributor to carryover.[9]

Q2: How can I differentiate between true EX1 kinetics and carryover?

A2: True EX1 kinetics result from a cooperative unfolding event in a portion of the protein population, leading to simultaneous deuteration of multiple residues.[2] This manifests as a bimodal isotopic distribution in the mass spectrum, with one peak representing the unfolded, highly deuterated population and another representing the folded, less deuterated population. [2]

Carryover, on the other hand, also produces a bimodal pattern, but the lower mass distribution is an artifact.[2] It represents peptides from a previous injection that have had a longer time to back-exchange, thus appearing less deuterated.[2] A key indicator of carryover is the presence of the analyte peak in a blank injection immediately following the sample injection.

Q3: What is an effective cleaning protocol to minimize carryover?

A3: A multi-faceted cleaning approach is most effective. This should include both routine washing between runs and more intensive periodic cleaning.



- Between-Run Wash: After each sample injection, a robust washing sequence should be implemented. This typically involves flushing the system with a strong organic solvent and a sequence of different solvent mixtures to remove a wide range of adsorbed peptides.
- Dedicated Cleaning Injections: For particularly problematic samples, dedicated cleaning injections using a cocktail of solvents can be employed.
- Column-Specific Cleaning: The protease, trap, and analytical columns may require specific cleaning protocols. For instance, the protease column needs to be washed with solutions that do not denature the enzyme.[2]
- System Component Cleaning: Regularly clean or replace autosampler components and valve seals as part of preventative maintenance.

Q4: Can carryover be completely eliminated?

A4: While complete elimination of carryover can be challenging, especially for very "sticky" peptides, it can be significantly reduced to levels that do not impact data quality.[2] A combination of optimized chromatography, rigorous washing protocols, and regular system maintenance can minimize carryover to acceptable levels.

Q5: Are there any instrumental modifications that can help reduce carryover?

A5: Yes, certain instrumental setups and modifications can help mitigate carryover:

- Valve Switching for Backflushing: Implementing a valve system that allows for the backflushing of the protease, trap, and analytical columns can effectively remove accumulated protein particles.[7][8]
- Dedicated Cleaning Pump: An additional LC pump can be used to deliver specialized cleaning solutions to the columns and other parts of the system, allowing for more efficient and automated cleaning procedures.[5]
- Bio-inert Materials: Using components made from bio-inert materials can help reduce nonspecific binding of peptides.[9]

Experimental Protocols



Protocol 1: Standardized Carryover Test

Objective: To quantify the level of carryover in the HDX-MS system.

Methodology:

- System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.
- Blank Injection 1 (Pre-Blank): Perform a blank injection (mobile phase A) to ensure the system is clean before sample analysis.[3]
- Sample Injection: Inject a representative deuterated protein sample at a concentration that gives a strong signal.
- Blank Injection 2 (Post-Blank 1): Immediately following the sample run, perform a blank injection using the same method.
- Blank Injection 3 (Post-Blank 2): Perform a second consecutive blank injection to assess the reduction in carryover.
- Data Analysis:
 - Identify and integrate the peak areas of several representative peptides in the sample and subsequent blank runs.
 - Calculate the percent carryover for each peptide using the following formula: % Carryover
 = (Peak Area in Post-Blank 1 / Peak Area in Sample) * 100

Protocol 2: General Multi-Solvent Washing Procedure

Objective: To effectively remove residual peptides from the LC system between runs.

Methodology:

This protocol should be run after each deuterated sample injection.



- Post-Gradient Flush: After the analytical gradient is complete, flush the trap and analytical columns with 100% acetonitrile for 5-10 column volumes.
- Sequential Solvent Injections: Perform a series of injections of different solvent mixtures to wash the injector and trap column. A suggested sequence is:
 - Injection 1: 50% Acetonitrile / 50% Isopropanol
 - Injection 2: 20% Acetonitrile / 80% Water with 0.1% Formic Acid
 - Injection 3: 100% Water with 0.1% Formic Acid
- System Re-equilibration: Re-equilibrate the system with the initial mobile phase conditions before the next sample injection.

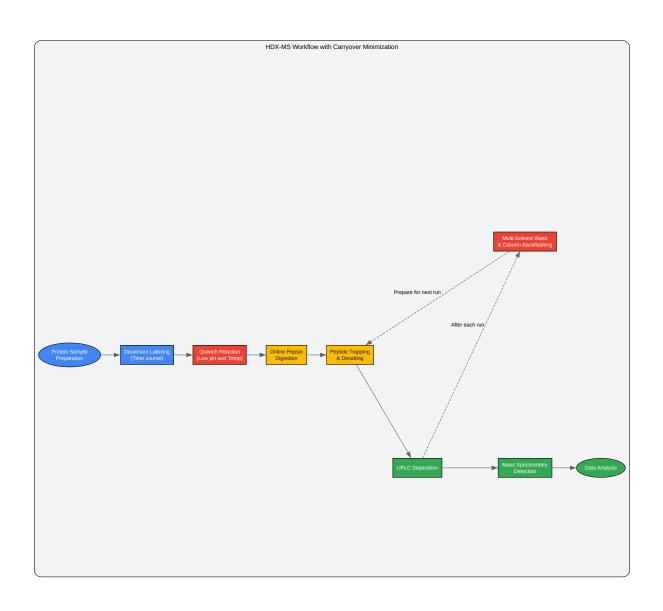
Quantitative Data Summary

Parameter	Condition 1	Condition 2	Condition 3	Reference
Carryover Percentage	Without optimized washing	With multi- solvent wash	With backflushing & wash	[2],[7]
EGFR Kinase Domain Peptides	Up to 90%	< 5%	< 1%	[2]
UmuD Peptides	High	Significantly Reduced	Not specified	[2]
Deuterium Recovery	8 min gradient at 0°C	40 min gradient at -20°C	40 min gradient at -30°C	[7]
Average Peptide D-content	Baseline	~16% more deuterium	~16% more deuterium	[7]
Subset of Peptides	Baseline	~26% more deuterium	~26% more deuterium	[7]



HDX-MS Experimental Workflow with Carryover Minimization

The following diagram illustrates a typical bottom-up HDX-MS workflow with integrated steps for minimizing carryover.





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Caption: A typical HDX-MS workflow highlighting the integrated carryover minimization step.

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